2-(4-Fluoro-2-(isopentyloxy)phenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluoro-2-(isopentyloxy)phenyl)ethanol is a fluorinated organic compound with the molecular formula C13H19FO2 and a molecular weight of 226.29 g/mol . This compound is characterized by the presence of a fluoro-substituted phenyl ring and an isopentyloxy group, making it a valuable building block in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-2-(isopentyloxy)phenyl)ethanol typically involves the reaction of 4-fluoro-2-(isopentyloxy)benzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired alcohol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include catalytic hydrogenation of the corresponding aldehyde using a palladium or platinum catalyst under hydrogen gas pressure. The choice of solvent and reaction conditions can be optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-2-(isopentyloxy)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluoro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous or alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 4-Fluoro-2-(isopentyloxy)benzaldehyde or 4-fluoro-2-(isopentyloxy)benzoic acid.
Reduction: 2-(4-Fluoro-2-(isopentyloxy)phenyl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Fluoro-2-(isopentyloxy)phenyl)ethanol has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-2-(isopentyloxy)phenyl)ethanol is primarily determined by its functional groups. The fluoro group can participate in hydrogen bonding and electrostatic interactions, while the isopentyloxy group can influence the compound’s lipophilicity and membrane permeability. These properties can affect the compound’s binding to molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)ethanol: Lacks the isopentyloxy group, resulting in different chemical and biological properties.
2-(4-Fluoro-2-methoxyphenyl)ethanol: Contains a methoxy group instead of an isopentyloxy group, affecting its reactivity and applications.
2-(4-Fluoro-2-(tert-butoxy)phenyl)ethanol: Features a tert-butoxy group, leading to variations in steric and electronic effects.
Uniqueness
2-(4-Fluoro-2-(isopentyloxy)phenyl)ethanol is unique due to the combination of its fluoro and isopentyloxy substituents, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[4-fluoro-2-(3-methylbutoxy)phenyl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FO2/c1-10(2)6-8-16-13-9-12(14)4-3-11(13)5-7-15/h3-4,9-10,15H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIBBAKXCHWALN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=CC(=C1)F)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.